Ethyl 1,2,3-thiadiazole-4-carboxylate
Overview
Description
Ethyl 1,2,3-thiadiazole-4-carboxylate is a bioactive nitrogen-containing heterocycle . It is a type of thiadiazole, a class of compounds known for their broad types of biological activity .
Physical And Chemical Properties Analysis
According to the safety data sheet, Ethyl 1,2,3-thiadiazole-4-carboxylate has a molecular weight of 158.18 g/mol. It has a computed XLogP3-AA value of 1, indicating its lipophilicity. It has no hydrogen bond donors and five hydrogen bond acceptors. It has three rotatable bonds. Its topological polar surface area is 80 Ų .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Ethyl 1,2,3-thiadiazole-4-carboxylate derivatives have been studied for their potential anticancer properties. The thiadiazole moiety is known to interact with various biological targets, which can be exploited to design compounds with specific anticancer activities. Researchers are investigating the structure-activity relationships (SAR) of these compounds to optimize their efficacy against cancer cells .
Agriculture: Plant Growth Regulation
In agriculture, ethyl 1,2,3-thiadiazole-4-carboxylate derivatives serve as plant growth regulators. They exhibit a range of activities, including fungicidal and insecticidal properties, which can protect crops from pests and diseases. This contributes to improved yield and crop quality .
Pharmacology: Neuroprotective Agents
The pharmacological application of ethyl 1,2,3-thiadiazole-4-carboxylate includes its role as a neuroprotective agent. It has been found to have beneficial effects in protecting nerve cells from damage or degeneration, which is crucial in the treatment of neurodegenerative diseases .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound is used to study enzyme inhibition. By modifying the thiadiazole structure, researchers can create inhibitors that are specific to certain enzymes, aiding in the understanding of enzymatic pathways and the development of new drugs .
Materials Science: Synthesis of Heterocyclic Compounds
Ethyl 1,2,3-thiadiazole-4-carboxylate is utilized in materials science for the synthesis of heterocyclic compounds. These compounds have applications in creating new materials with desired properties, such as increased durability or conductivity .
Environmental Science: Antimicrobial Activity
Lastly, in environmental science, the antimicrobial activity of ethyl 1,2,3-thiadiazole-4-carboxylate derivatives is of interest. They can be used to develop treatments for microbial contamination in water and soil, helping to maintain a clean and safe environment .
Safety And Hazards
Future Directions
Thiadiazoles, including Ethyl 1,2,3-thiadiazole-4-carboxylate, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring the diverse biological activities of these compounds and developing new potent antibacterial and antifungal agents .
properties
IUPAC Name |
ethyl thiadiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-3-10-7-6-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHTNOJXVICFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291838 | |
Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3-thiadiazole-4-carboxylate | |
CAS RN |
3989-36-4 | |
Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3989-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003989364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3989-36-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78612 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 1,2,3-thiadiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reactivity of Ethyl 1,2,3-thiadiazole-4-carboxylate with samarium/iodine in methanol?
A1: Unlike typical reduction reactions, Ethyl 1,2,3-thiadiazole-4-carboxylate undergoes an unusual ring enlargement when treated with samarium/iodine in methanol. Instead of a simple reduction, the reaction incorporates a sulfur atom and expands the five-membered 1,2,3-thiadiazole ring to a seven-membered 1,2,5-trithiepan ring, forming dimethyl 1,2,5-trithiepan-4,6-dicarboxylates as a mixture of cis/trans isomers. [] This unexpected reactivity highlights the unique behavior of this compound under specific reaction conditions.
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